N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a pyrrole ring, a phenyl group, and a dimethylphenyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide typically involves the condensation of 3,4-dimethylphenylamine with 3-phenyl-2-(1H-pyrrol-1-yl)propanoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrole ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(1H-pyrrol-1-yl)propanamide
- N-(3,4-dimethylphenyl)-3-phenylpropanamide
Uniqueness
N-(3,4-dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is unique due to the presence of both a pyrrole ring and a phenyl group, which can confer distinct biological activities and chemical reactivity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-phenyl-2-pyrrol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-10-11-19(14-17(16)2)22-21(24)20(23-12-6-7-13-23)15-18-8-4-3-5-9-18/h3-14,20H,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILLKXNLRPHLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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